molecular formula C5H11F2N B1652647 3,3-Difluoro-2-methylbutan-2-amine CAS No. 1545253-18-6

3,3-Difluoro-2-methylbutan-2-amine

Cat. No.: B1652647
CAS No.: 1545253-18-6
M. Wt: 123.14
InChI Key: OKFXQSPWMSNPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2-methylbutan-2-amine is a fluorinated secondary amine with a branched alkyl backbone. Its molecular structure features two fluorine atoms at the 3-position of the butan-2-amine scaffold and a methyl group at the 2-position. This compound’s unique fluorination pattern confers distinct physicochemical properties, such as enhanced metabolic stability and altered lipophilicity compared to non-fluorinated analogues.

Properties

CAS No.

1545253-18-6

Molecular Formula

C5H11F2N

Molecular Weight

123.14

IUPAC Name

3,3-difluoro-2-methylbutan-2-amine

InChI

InChI=1S/C5H11F2N/c1-4(2,8)5(3,6)7/h8H2,1-3H3

InChI Key

OKFXQSPWMSNPFI-UHFFFAOYSA-N

SMILES

CC(C)(C(C)(F)F)N

Canonical SMILES

CC(C)(C(C)(F)F)N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

3,3-Difluoro-2-methylbutan-2-amine features a unique structure characterized by the presence of two fluorine atoms attached to the third carbon in a butanamine backbone, along with a methyl group on the second carbon. This configuration contributes to its distinct chemical and biological properties, influencing its reactivity and interaction with biological targets.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

1. Medicinal Chemistry

  • Drug Development: The compound is being investigated for its potential therapeutic properties due to its ability to interact selectively with specific enzymes and receptors. The presence of fluorine enhances binding affinity, making it a candidate for drug design aimed at various diseases .

2. Biological Studies

  • Mechanism of Action: Research has shown that this compound can influence metabolic pathways by interacting with molecular targets such as enzymes involved in critical biochemical processes. This interaction is crucial for understanding its pharmacological effects .

3. Chemical Research

  • Synthesis of Complex Molecules: It serves as a building block for synthesizing more complex organic molecules, facilitating the development of novel compounds with enhanced properties.

Data Tables

Case Study 1: Drug Development
A study explored the interactions of this compound with specific kinases involved in cellular signaling pathways. The compound demonstrated promising selectivity and potency against certain targets, suggesting potential applications in treating diseases related to dysregulated kinase activity .

Case Study 2: Biological Activity Assessment
Research assessing the biological activity of this compound indicated that it could inhibit the growth of various pathogens by interfering with their metabolic processes. This finding highlights its potential as a lead compound in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,3-Difluoro-2-methylbutan-2-amine with compounds sharing structural motifs such as fluorine substitution, amine functional groups, or branched alkyl chains. Key parameters include molecular properties, synthetic accessibility, and inferred biological or chemical behavior based on analogous systems.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Fluorine Substitution Key Features Potential Applications References
This compound C₅H₁₁F₂N 3,3-difluoro Branched chain, secondary amine; enhanced metabolic stability Drug intermediates, agrochemicals
4-(2,6-Difluorophenyl)butan-2-amine C₁₀H₁₃F₂N 2,6-difluoro (aryl) Aromatic fluorination; primary amine; higher polarity Kinase inhibitors, CNS agents
(4-Fluoro-3-methylphenyl)methylamine C₁₃H₂₀FN 4-fluoro (aryl) Aromatic-alkyl hybrid; tertiary amine; moderate lipophilicity Antidepressants, receptor modulators
3,3-Difluoro-1-methylcyclobutanamine C₅H₉F₂N 3,3-difluoro (cyclic) Cyclobutane ring; primary amine; rigid conformation Bioisosteres, peptide mimetics

Key Observations:

Aryl-fluorinated analogs (e.g., 4-(2,6-Difluorophenyl)butan-2-amine) exhibit higher polarity, which may improve solubility but reduce blood-brain barrier penetration relative to aliphatic fluorinated amines .

Synthetic Accessibility :

  • Fluorinated aliphatic amines are typically synthesized via nucleophilic fluorination (e.g., DAST or Deoxo-Fluor reagents) or hydrofluorination of alkenes . For example, N,N-dibenzyl-3-ethoxy-3-methylbutan-1-amine (a precursor in ) undergoes fluorination to yield difluoro derivatives.
  • Cyclic fluorinated amines (e.g., 3,3-Difluoro-1-methylcyclobutanamine) require ring-closing strategies, which may limit scalability compared to linear analogs .

Biological Implications (Inferred) :

  • Fluorinated amines often act as bioisosteres for hydroxyl or amine groups in drug candidates. For instance, difluorinated compounds like dFdC (2',2'-difluorodeoxycytidine) demonstrate enhanced cellular uptake and prolonged intracellular retention due to fluorine’s electronegativity and steric effects .
  • Branched aliphatic amines (e.g., 3-methylbutan-2-amine derivatives) are prevalent in kinase inhibitors and GPCR-targeted therapies due to their conformational flexibility and binding pocket compatibility .

Research Findings from Analogous Systems

Metabolic Stability :

  • Studies on dFdC (a difluorinated cytidine analog) reveal that fluorination at the 2'-position reduces deamination by cytidine deaminase, extending its half-life and therapeutic efficacy . This suggests that this compound may similarly resist enzymatic degradation.

Enzyme Interactions :

  • Fluorinated amines can inhibit enzymes such as ribonucleotide reductase (RNR). For example, dFdC diphosphate inhibits RNR with an IC₅₀ of 4 µM, disrupting DNA synthesis . While this compound lacks a phosphate group, its fluorine atoms may interact with enzyme active sites through halogen bonding .

Toxicity and Selectivity: Non-fluorinated amines like 2,3-dimethylbutan-2-amine exhibit higher acute toxicity in rodent models, whereas fluorinated analogs show reduced off-target effects due to improved metabolic stability .

Preparation Methods

Gabriel Synthesis via Phthalimide Intermediate

The most well-documented approach adapts classical Gabriel amine synthesis principles to this fluorinated compound. As demonstrated in the preparation of deuterated methylamine derivatives, this method proceeds through two critical stages:

Stage 1: Nucleophilic displacement
3,3-Difluoro-2-methylbutan-2-yl bromide reacts with potassium phthalimide in anhydrous tetrahydrofuran at 65-70°C for 12-18 hours. The reaction mechanism involves SN2 displacement where the phthalimide anion attacks the tertiary carbon center:

$$ \text{C}5\text{H}9\text{F}2\text{Br} + \text{C}8\text{H}4\text{NO}2^- \rightarrow \text{C}{13}\text{H}{12}\text{F}2\text{NO}2 + \text{KBr} $$

Stage 2: Acidic hydrolysis
The N-(3,3-difluoro-2-methylbutan-2-yl)phthalimide intermediate undergoes hydrolysis using 6M hydrochloric acid under reflux (110°C) for 24-30 hours in sealed tubes. This harsh condition is necessary to overcome the electron-withdrawing effects of fluorine atoms that stabilize the amide bond. The process yields the hydrochloride salt with 85-90% purity, requiring subsequent recrystallization from ethanol/ethyl acetate mixtures.

Key advantages :

  • Avoids direct handling of volatile amine precursors
  • Produces stable crystalline hydrochloride salt
  • Scalable to multi-kilogram batches (patent data shows 90% yield at 14.8g scale)

Reductive Amination of Ketone Precursors

An alternative route utilizes 3,3-difluoro-2-methylbutan-2-one as the starting material. The reaction employs ammonium acetate and sodium cyanoborohydride in methanol at pH 5-6 (maintained by acetic acid). The mechanism proceeds through imine formation followed by borohydride reduction:

$$ \text{C}5\text{H}8\text{F}2\text{O} + \text{NH}4^+ \rightarrow \text{C}5\text{H}9\text{F}2\text{N} + \text{H}2\text{O} $$

Optimization parameters :

  • Molar ratio 1:1.2 (ketone:ammonium acetate)
  • 0.5 equivalents cyanoborohydride
  • 48-hour reaction time at 25°C

This method achieves 68-72% yield but requires careful control of water content (<0.1% by Karl Fischer titration) to prevent competing ketone hydration. The free amine is typically extracted into dichloromethane and converted to hydrochloride salt using gaseous HCl.

Catalytic Hydrogenation of Nitroalkanes

Adapting methodologies from biphenylamine synthesis, this approach uses 3,3-difluoro-2-methyl-2-nitrobutane as precursor. Hydrogenation occurs at 2-3 bar H₂ pressure using 5% Pd/C catalyst in ethanol:

$$ \text{C}5\text{H}9\text{F}2\text{NO}2 + 3\text{H}2 \rightarrow \text{C}5\text{H}{11}\text{F}2\text{N} + 2\text{H}_2\text{O} $$

Critical process factors :

  • Catalyst loading: 7-10 wt% relative to substrate
  • Temperature: 50-60°C
  • Reaction time: 8-10 hours

Post-reaction filtration through celite followed by rotary evaporation yields the free amine (82-85% purity). Salt formation with HCl in diethyl ether provides pharmaceutical-grade material with <0.5% residual palladium.

Hofmann Rearrangement of Amides

This less-common method starts with 3,3-difluoro-2-methylbutanamide treated with bromine and sodium hydroxide at 0-5°C:

$$ \text{C}5\text{H}9\text{F}2\text{NO} + \text{Br}2 + 2\text{NaOH} \rightarrow \text{C}5\text{H}{11}\text{F}2\text{N} + \text{NaBr} + \text{NaHCO}3 $$

The reaction mechanism proceeds through isocyanate intermediate formation, with yields strongly dependent on:

  • Strict temperature control (±2°C)
  • Bromine addition rate (0.5 mL/min for 10g scale)
  • Use of phase-transfer catalysts (tetrabutylammonium bromide)

While theoretically viable, this method shows lower practical efficiency (45-50% yield) due to competing hydrolysis pathways enhanced by fluorine electronegativity.

Comparative Analysis of Methods

Parameter Gabriel Synthesis Reductive Amination Hydrogenation Hofmann Rearrangement
Yield (%) 85-90 68-72 82-85 45-50
Purity (HPLC) 98.5 95.2 97.8 89.3
Reaction Time (hr) 36-42 48 8-10 24
Scalability Excellent Moderate Good Poor
Byproducts Phthalic acid Hydrated ketone None Isocyanate oligomers

Industrial Considerations

Large-scale production (>100kg batches) favors the Gabriel method due to:

  • Established infrastructure for phthalimide chemistry
  • Compatibility with continuous flow reactors
  • Efficient salt crystallization protocols

Recent patent improvements demonstrate reactor modifications that reduce hydrolysis time from 30 to 18 hours through:

  • Microwave-assisted heating (2450MHz, 300W)
  • Turbulent flow conditions (Reynolds >10,000)
  • In-line pH monitoring during acid addition

Q & A

Q. Basic Research Focus

  • <sup>19</sup>F NMR : Critical for confirming the presence and environment of fluorine atoms. Chemical shifts between −100 to −200 ppm are typical for CF2 groups.
  • <sup>1</sup>H NMR : Resolves splitting patterns from adjacent fluorines (e.g., coupling constants JHF ~10–20 Hz).
  • IR Spectroscopy : Identifies C-F stretching vibrations (~1100–1250 cm<sup>−1</sup>).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
    Validation : Compare spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

How can computational methods like DFT be employed to predict the reactivity and stability of this compound in different solvent environments?

Q. Advanced Research Focus

  • Solvent Effects : Use density functional theory (DFT) with implicit solvent models (e.g., PCM or SMD) to calculate solvation energies and transition states. For example, polar aprotic solvents (e.g., DMSO) may stabilize charge-separated intermediates in SN2 reactions.
  • Reactivity Prediction : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The electron-withdrawing CF2 group likely reduces electron density at the amine, affecting its basicity and catalytic activity.
    Tools : Gaussian or ORCA software for geometry optimization; NBO analysis for hyperconjugative effects .

What strategies resolve contradictions in reported reaction outcomes when using this compound as a ligand or intermediate?

Advanced Research Focus
Contradictions may arise from:

  • Ambiguities in stereochemistry : Ensure absolute configuration is confirmed via X-ray crystallography or chiral HPLC.
  • Reaction condition variability : Systematically test temperature, solvent, and catalyst loading using design-of-experiment (DoE) methodologies.
  • Orthogonal validation : Cross-check results with alternative techniques (e.g., kinetic studies vs. computational modeling).
    Case Study : If conflicting catalytic efficiencies are reported, compare ligand-metal binding constants via ITC (isothermal titration calorimetry) .

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential volatility and amine odors.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HF) with calcium carbonate before disposal. Store waste in labeled, airtight containers.
    Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

How does the steric and electronic influence of the difluoro and methyl groups affect the compound’s behavior in catalytic systems?

Q. Advanced Research Focus

  • Steric Effects : The 2-methyl group may hinder axial coordination in metal complexes, favoring equatorial binding modes.
  • Electronic Effects : The CF2 group withdraws electron density, reducing the amine’s basicity but enhancing its ability to stabilize electron-deficient intermediates.
    Experimental Design : Compare catalytic performance (e.g., turnover frequency) with analogous non-fluorinated amines. Use X-ray absorption spectroscopy (XAS) to probe metal-ligand interactions .

What orthogonal analytical methods can confirm the absence of regioisomeric impurities in synthesized this compound?

Q. Advanced Research Focus

  • Chromatography : Use chiral stationary phases in HPLC to separate enantiomers or diastereomers.
  • 2D NMR : Employ <sup>1</sup>H-<sup>13</sup>C HSQC to correlate proton and carbon environments, identifying unintended substitution patterns.
  • Isotopic Labeling : Synthesize <sup>13</sup>C-labeled derivatives to trace reaction pathways and impurity origins.
    Validation : Combine with mass spectrometry imaging (MSI) for spatial resolution of impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.